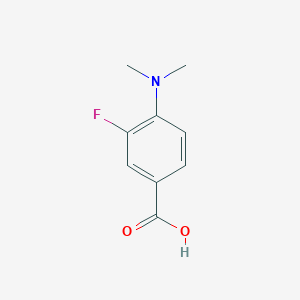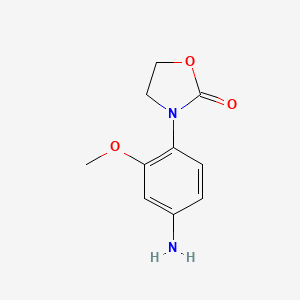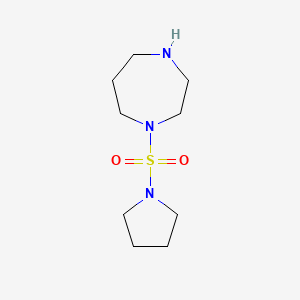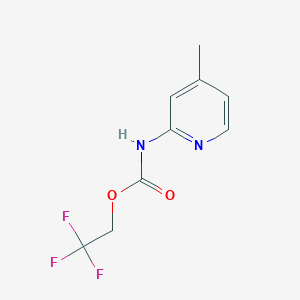
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is known for its unique structural features, including the presence of a trifluoroethyl group and a pyridinylcarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of 4-methylpyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The pyridinylcarbamate moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules .
Comparación Con Compuestos Similares
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl 4-chloropyridin-2-ylcarbamate: This compound has a chloro substituent instead of a methyl group, which can affect its reactivity and interactions.
2,2,2-Trifluoroethyl 4-aminopyridin-2-ylcarbamate: The presence of an amino group can significantly alter the compound’s chemical and biological properties.
2,2,2-Trifluoroethyl 4-methoxypyridin-2-ylcarbamate: The methoxy group introduces different electronic and steric effects compared to the methyl group.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-3-13-7(4-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGRNODDNMSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
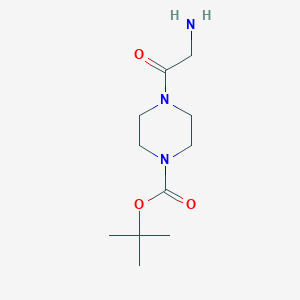
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
